3,4-Dimethylbenzofuran is an organic compound that belongs to the class of benzofurans, characterized by a benzene ring fused to a furan ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula for 3,4-dimethylbenzofuran is , and it has a molecular weight of approximately 146.19 g/mol. The compound can be synthesized through various methods, which are detailed in the synthesis analysis section.
3,4-Dimethylbenzofuran is classified under organoheterocyclic compounds, specifically within the subclass of benzofurans. Benzofurans are organic compounds that consist of a fused benzene and furan ring structure. This compound can be found in certain natural sources and is also synthesized for various applications in laboratories.
The synthesis of 3,4-dimethylbenzofuran can be achieved through several methods:
The molecular structure of 3,4-dimethylbenzofuran features a fused benzene and furan ring system with two methyl groups located at the 3 and 4 positions on the benzene ring. The structural representation can be described using SMILES notation as follows:
CC1=C(C)C2=CC=CC=C2O1
InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
The compound exhibits a planar structure due to the conjugation between the aromatic rings, contributing to its stability and reactivity.
3,4-Dimethylbenzofuran can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,4-dimethylbenzofuran primarily revolves around its ability to participate in electrophilic substitution reactions due to its electron-rich aromatic system. The presence of methyl groups enhances electron density on the aromatic ring, making it more reactive towards electrophiles.
In oxidation reactions, the furan oxygen can facilitate electron transfer processes that lead to various functional group transformations. The detailed understanding of these mechanisms is crucial for designing synthetic pathways in organic chemistry.
3,4-Dimethylbenzofuran has several scientific uses:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1